3-Chloro-4-methyl-5-nitrobenzamide chemical properties
3-Chloro-4-methyl-5-nitrobenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Chloro-4-methyl-5-nitrobenzamide
Disclaimer: The following guide is a predictive and theoretical compilation based on established chemical principles and data from analogous compounds. As of the date of this publication, there is limited direct experimental data available for 3-Chloro-4-methyl-5-nitrobenzamide in the public domain. This document is intended to serve as a resource for researchers and drug development professionals by providing a scientifically grounded framework for its synthesis, characterization, and handling.
Introduction
3-Chloro-4-methyl-5-nitrobenzamide is a substituted aromatic amide whose structural features—a chlorinated and nitrated benzene ring coupled with an amide functional group—suggest its potential as a versatile intermediate in medicinal chemistry and materials science. Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The presence of chloro and nitro groups on the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity, making it a compound of interest for the synthesis of novel bioactive molecules.[2]
This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, detailed analytical methodologies for structural elucidation, and a discussion of its potential reactivity and applications. Furthermore, it addresses the anticipated toxicological profile and necessary safety precautions, drawing from the known hazards of the nitroaromatic class of compounds.[3][4]
Predicted Physicochemical Properties
The properties of 3-Chloro-4-methyl-5-nitrobenzamide have been predicted based on its structure. These values are computationally derived and await experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| IUPAC Name | 3-chloro-4-methyl-5-nitrobenzamide |
| CAS Number | Not available |
Proposed Synthesis
A plausible synthetic route to 3-Chloro-4-methyl-5-nitrobenzamide involves a two-step process starting from 3-chloro-4-methylbenzoic acid. This precursor would first undergo nitration to introduce the nitro group, followed by the conversion of the resulting carboxylic acid to the primary amide.
Caption: Proposed two-step synthesis of 3-Chloro-4-methyl-5-nitrobenzamide.
Experimental Protocol: Synthesis
Part 1: Synthesis of 3-Chloro-4-methyl-5-nitrobenzoic Acid
This protocol is adapted from a similar synthesis of 3-Chloro-4-fluoro-5-nitro-benzoic acid.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-chloro-4-methylbenzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice. The solid precipitate, 3-chloro-4-methyl-5-nitrobenzoic acid, is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.[6]
Part 2: Synthesis of 3-Chloro-4-methyl-5-nitrobenzamide
This protocol follows a standard procedure for converting a carboxylic acid to a benzamide, often via an acyl chloride intermediate.[7][8]
-
Acyl Chloride Formation: In a fume hood, suspend the dried 3-chloro-4-methyl-5-nitrobenzoic acid in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., DCM). In a separate flask, prepare a concentrated solution of aqueous ammonia and cool it in an ice bath. Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring.
-
Isolation: A precipitate of 3-Chloro-4-methyl-5-nitrobenzamide should form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove ammonium salts. Purify the benzamide by recrystallization from a suitable solvent like hot water or ethanol.[7]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the final product.
Caption: A typical analytical workflow for the characterization of an organic compound.
Spectroscopic Methods
The following are predicted spectroscopic data for 3-Chloro-4-methyl-5-nitrobenzamide, based on data from structurally similar compounds such as 2-nitrobenzamide and 3-nitrobenzamide.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.0-8.5 | Doublets or Singlets | 2H | Ar-H |
| Amide Protons | ~7.5-8.0 (broad) | Singlet | 2H | -CONH₂ |
| Methyl Protons | ~2.5 | Singlet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165-170 | C=O |
| Aromatic Carbons | ~120-150 | Ar-C |
| Methyl Carbon | ~20 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Amide (-CONH₂) |
| ~1660 | C=O Stretch (Amide I) | Amide (-CONH₂) |
| ~1600 | N-H Bend (Amide II) | Amide (-CONH₂) |
| 1550-1500 & 1350-1300 | Asymmetric & Symmetric N-O Stretch | Nitro (-NO₂) |
| ~800-700 | C-Cl Stretch | Chloro (-Cl) |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (214.61). Characteristic fragmentation patterns would likely involve the loss of the amide group and the nitro group.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the synthesized compound.[12]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm).
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for both purity assessment and confirmation of identity, provided the compound is sufficiently volatile and thermally stable.[12]
-
GC Column: A non-polar or medium-polarity capillary column.
-
Oven Program: A temperature ramp (e.g., from 100 °C to 280 °C) to ensure elution.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum.
Predicted Reactivity and Potential Applications
The chemical reactivity of 3-Chloro-4-methyl-5-nitrobenzamide is dictated by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially at the chloro position under forcing conditions. The amide group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[13] The nitro group can be reduced to an amine, which is a common transformation in the synthesis of more complex molecules.
Given the wide range of biological activities exhibited by substituted benzamides, this compound is a promising scaffold for drug discovery.[14][15][16] Derivatives could be synthesized by modifying the amide nitrogen or by further reactions on the aromatic ring, potentially leading to new therapeutic agents.
Safety and Toxicology
Direct toxicological data for 3-Chloro-4-methyl-5-nitrobenzamide is not available. However, nitroaromatic compounds as a class are known for their potential toxicity.[3][17] Many are considered mutagenic or carcinogenic, with their toxicity often initiated by the metabolic reduction of the nitro group.[18]
General Safety Precautions: [19][20][21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Exposure: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is strongly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound, such as 3-nitrobenzamide or 4-nitrobenzamide, before handling.[19][21]
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